6-Methoxy-isochroman

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

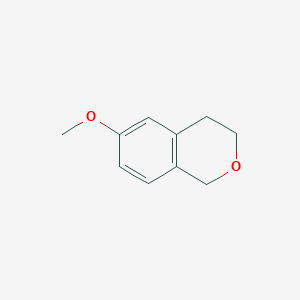

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMSWYFTVSETMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561314 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33348-59-3 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nuclear Magnetic Resonance Nmr Spectroscopy:

1H and 13C NMR: No complete, assigned 1H and 13C NMR datasets for the unsubstituted "6-Methoxy-isochroman" were found. While spectral data for related derivatives, such as 6-Methoxy-1-phenylisochroman and 6-methoxyisochroman-4-one, are available, these substitutions significantly alter the chemical shifts and coupling constants of the isochroman (B46142) core. rsc.orggoogleapis.com Using this data would violate the strict requirement to focus solely on the title compound and would be scientifically inaccurate.

Two-Dimensional NMR (COSY, HMQC, HMBC): There were no specific 2D NMR experimental results, such as COSY, HMQC, or HMBC spectra, available for "this compound" to elucidate its detailed structural connectivity.

Solid-State NMR: The literature search did not reveal any studies utilizing solid-state NMR for the conformational analysis of "this compound."

Vibrational Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy: No specific FT-IR spectrum for "6-Methoxy-isochroman" could be located. Data for related compounds, such as isochromanones or other derivatives, are present but are not representative due to the influence of different functional groups on the vibrational modes. google.comrsc.org

Raman Spectroscopy: There is a lack of available Raman spectroscopy data for "this compound," including any analysis of differential scattering efficiency.

The creation of a scientifically rigorous article as outlined, complete with detailed data tables for various spectroscopic techniques, is contingent on the availability of published, peer-reviewed experimental data. For the specific compound "this compound," this information does not appear to be accessible in the public domain at present. To uphold the principles of accuracy and to adhere strictly to the provided instructions, it is not possible to generate the requested content without resorting to speculation or the inaccurate use of data from related but distinct chemical entities.

Therefore, the request to generate the article titled "Advanced Spectroscopic and Computational Approaches for Structural Elucidation of this compound" cannot be completed as specified.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 6 Methoxy Isochroman

Mass Spectrometry (MS) for Molecular Formulae and Fragmentation Analysis

A detailed analysis would require mass spectrometry data for 6-Methoxy-isochroman, which would confirm its molecular formula (C₁₀H₁₂O₂) and elucidate its fragmentation pattern under specific ionization conditions (e.g., electron impact). This would involve identifying the molecular ion peak and major fragment ions, which would, in turn, provide structural information. For instance, studies on related isochroman (B46142) derivatives show characteristic fragmentation patterns, but these are specific to their individual structures and cannot be directly attributed to this compound. ekb.egresearchgate.netmdpi.comaip.orgtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A UV-Vis spectrum for this compound would reveal its characteristic electronic transitions. The position of the maximum absorbance (λmax) would provide information about the conjugated system within the molecule. researchgate.netspectrabase.com While UV-Vis data is available for other chromene and isochroman derivatives tandfonline.comnih.govebi.ac.uk, this information is not directly transferable to this compound.

X-ray Crystallography and Supramolecular Architecture

This section would necessitate single-crystal X-ray diffraction data for this compound. Such data would allow for the precise determination of its three-dimensional structure.

Elucidation of Molecular Geometry and Planarity

X-ray crystallography data would provide bond lengths, bond angles, and torsion angles, defining the precise geometry of the molecule. It would also allow for an assessment of the planarity of the aromatic ring and the conformation of the dihydropyran ring. While the crystal structures of several related isocoumarin (B1212949) and chromene derivatives have been determined researchgate.netnih.goviucr.orgiucr.orgcjnmcpu.comresearchgate.net, no such data has been found for this compound.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of any potential hydrogen bond donors and acceptors in the crystal lattice of this compound would be identified through X-ray diffraction. The isochroman ring itself does not possess strong hydrogen bond donors, but interactions with co-crystallized solvent molecules or other functional groups in derivatives are often observed. libretexts.orglibretexts.orgresearchgate.net Without a crystal structure, a definitive analysis of the hydrogen bonding network is not possible.

Characterization of C-H...π Interactions in Crystal Packing

C-H...π interactions can play a significant role in the crystal packing of aromatic compounds. An analysis of the crystal structure of this compound would be required to identify and characterize any such interactions. Studies on related compounds have shown the presence of these weak interactions influencing the supramolecular architecture. researchgate.netnih.goviucr.orgresearchgate.net

Computational Chemistry and Theoretical Modeling

Computational studies, such as Density Functional Theory (DFT) or other molecular modeling methods, could provide theoretical insights into the structure, electronic properties, and spectroscopic characteristics of this compound. Such studies could predict optimized geometries, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). While computational studies have been performed on related chroman and isochroman derivatives gssrr.orgnih.govdavaoresearchjournal.ph, no specific theoretical modeling data for this compound could be located.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical method for investigating the electronic and vibrational characteristics of molecular systems. oatext.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large molecules like isochroman derivatives. researchgate.net

Molecular Geometry and Electronic Properties: The first step in a typical DFT analysis is the optimization of the molecular geometry. This process calculates the lowest energy arrangement of the atoms, providing a theoretical 3D structure of the molecule. physchemres.org DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared to experimental data from techniques like X-ray crystallography. physchemres.orgorientjchem.org Beyond geometry, these calculations also yield crucial electronic properties, including total energy, dipole moment, and the distribution of electron density.

Vibrational Analysis: DFT is extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are commonly scaled using specific scaling factors. redalyc.org This combined approach of theoretical calculation and experimental measurement allows for the precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. redalyc.org For instance, the analysis of related isochromanone derivatives has demonstrated that DFT calculations at the B3LYP/6-31G* level can effectively simulate IR and Raman spectra, aiding in the interpretation of complex experimental results. researchgate.net

The table below illustrates typical data obtained from DFT calculations for a molecule, showing the comparison between calculated and experimental vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| v(C-H) aromatic | 3055 | 3050 | Aromatic C-H stretching |

| v(C-H) aliphatic | 2960 | 2965 | CH₂ asymmetric stretching |

| v(C=C) aromatic | 1610 | 1612 | Aromatic ring stretching |

| v(C-O-C) ether | 1250 | 1248 | Asymmetric C-O-C stretching |

| δ(CH₂) | 1450 | 1455 | CH₂ scissoring |

Note: Data is illustrative and based on typical results for aromatic ethers.

HOMO-LUMO Analysis and Electronic Structure Prediction

The electronic structure of a molecule is fundamentally linked to its chemical reactivity and kinetic stability. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. irjweb.com

HOMO, LUMO, and the Energy Gap: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the LUMO energy is related to the electron affinity (the energy released when an electron is added). imanagerpublications.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's properties. sapub.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. sapub.org Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. wuxibiology.com This analysis is crucial for understanding reaction mechanisms. For example, in Pictet-Spengler reactions, the HOMO-LUMO gap of methoxy-substituted substrates has been used to successfully predict their reactivity. wuxibiology.com

DFT calculations are the primary tool for determining the energies of these frontier orbitals. mdpi.com The analysis also includes visualizing the 3D distribution of the HOMO and LUMO across the molecule, which identifies the likely sites for nucleophilic (electron-rich, associated with HOMO) and electrophilic (electron-poor, associated with LUMO) attack. irjweb.com

Predicted Electronic Properties from FMO Analysis:

| Parameter | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate an electron (ionization potential). imanagerpublications.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept an electron (electron affinity). imanagerpublications.com |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and electronic transport properties. sapub.org |

Molecular Orbital Calculations and Quantum Chemical Simulations

Molecular orbital (MO) calculations and broader quantum chemical simulations provide a comprehensive framework for understanding the behavior of molecules from first principles. youtube.comcreative-quantum.eu These simulations solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and properties of a molecule. youtube.com

Methodologies and Applications: A variety of computational methods are available, ranging from semi-empirical methods like MOPAC to more rigorous ab initio and DFT methods performed with software packages such as Gaussian. oatext.comgssrr.org These simulations are invaluable for:

Structural Confirmation: In cases where experimental data is ambiguous, simulations can help confirm the correct structure among several possibilities. For example, molecular modeling was used to differentiate between tautomers of an isocoumarin derivative, confirming the more stable structure. gssrr.orggssrr.org

Reaction Mechanism Elucidation: Quantum simulations can map out entire reaction pathways, identifying transition states and calculating activation energies. youtube.com This allows chemists to understand how a reaction proceeds and to predict which pathways are most favorable. youtube.com

Prediction of Properties: A wide range of molecular properties can be calculated, including electronic spectra (UV-Vis), dipole moments, and polarizability, which are essential for materials science applications. redalyc.org

Quantum simulations bridge the gap between static molecular structures and dynamic chemical processes, offering insights that are often difficult or impossible to obtain through experimentation alone. creative-quantum.eu

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can exist in various spatial arrangements known as conformations through rotation around single bonds. libretexts.org Conformational analysis is the study of these different conformers and their relative energies. numberanalytics.com

Identifying Stable Conformers: The goal of conformational analysis is to identify the most stable conformers, which correspond to local and global minima on the molecule's potential energy surface (PES). numberanalytics.comustc.edu.cn Computational techniques used for this purpose include:

Systematic Grid Searches: Where the potential energy is calculated for a systematic rotation of key dihedral angles. nih.gov

Stochastic Methods: Such as Monte Carlo or molecular dynamics simulations, which explore the conformational space by simulating the molecule's movement over time. ustc.edu.cn

These analyses reveal the preferred three-dimensional shapes of a molecule. For instance, a study on isochroman derivatives of hydroxytyrosol (B1673988) used DFT to investigate their radical scavenging mechanisms, which are dependent on their conformation. researchgate.net

Energy Landscapes: The results of a conformational analysis are often visualized as a potential energy landscape, a plot of energy versus one or more conformational coordinates (like dihedral angles). ustc.edu.cn This landscape shows the relative energies of different conformers and the energy barriers (transition states) that separate them. numberanalytics.com Understanding this landscape is crucial for predicting a molecule's physical and biological properties, as the dominant conformation at a given temperature will dictate how the molecule interacts with its environment. The stability of any given conformation is influenced by factors like steric hindrance (repulsion between bulky groups) and electrostatic interactions. numberanalytics.com

Biological and Biochemical Research on 6 Methoxy Isochroman Derivatives

Role of Isochroman (B46142) Frameworks in Medicinal Chemistry Research

Medicinal chemists frequently utilize the isochroman skeleton to design drug-like candidates for a variety of therapeutic targets, including those for central nervous system disorders, microbial infections, and inflammatory conditions. nih.govresearchgate.net

The isochroman motif is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. rsc.orgrsc.org This versatility makes it a valuable template in drug design. nih.gov The frequent appearance of the isochroman core in bioactive natural products, such as those found in olive oil and fungi, underscores its significance. researchgate.netresearchgate.net Its structural features allow for prudent modifications, enabling the development of ligands for a wide array of enzymes and receptors. rsc.org The synthesis of numerous isochroman derivatives has been a focus of research, aiming to explore their therapeutic potential as antioxidants, anti-inflammatory agents, and antimicrobials, among other functions. researchgate.netsemanticscholar.org

While not extensively documented specifically for 6-methoxy-isochroman, derivatives of the broader isochroman class are valuable as molecular probes for studying biological systems. Their defined structure allows for the systematic investigation of structure-activity relationships (SAR). By synthesizing a series of derivatives with varied substitution patterns, researchers can probe the binding pockets of enzymes and receptors. For example, the anti-inflammatory effects of some isochroman derivatives have been linked to their ability to interact with specific residues in the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov This targeted interaction makes them useful tools for mapping enzymatic binding sites and understanding molecular recognition processes.

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the core structure of a known active molecule while retaining its biological activity. nih.gov The isochroman framework serves as an attractive starting point or target for such strategies, which aim to generate novel chemotypes with improved properties, such as enhanced metabolic stability or better pharmacokinetic profiles. nih.govresearchgate.net The ability to synthesize a wide array of functionalized isochromans allows for the creation of diverse chemical libraries. rsc.org This molecular diversity is crucial for screening against various biological targets and identifying new lead compounds for drug development.

Mechanistic Investigations of Biological Activities

Research into isochroman derivatives has uncovered several mechanisms through which they exert their biological effects, particularly in the realms of antioxidant and anti-inflammatory activity.

Numerous studies have demonstrated the potent antioxidant and radical-scavenging capabilities of isochroman derivatives. The activity is highly dependent on the substitution pattern, particularly the presence and number of hydroxyl groups.

In one comparative study, several synthesized hydroxy-1-aryl-isochromans were evaluated for their ability to scavenge various radicals. The results indicated that the degree of hydroxylation is directly correlated with antioxidant efficacy. A derivative with four hydroxyl groups (ISO-4) was a significantly better scavenger of the DPPH radical and superoxide (B77818) radicals than derivatives with three (ISO-3) or two (ISO-2) hydroxyl groups. researchgate.netnih.gov Conversely, a fully methoxylated derivative (ISO-0) showed no radical scavenging activity, highlighting the critical role of free hydroxyl groups in this mechanism. researchgate.netnih.gov All tested hydroxyisochromans showed superior scavenging effects compared to the standard antioxidant, Trolox. researchgate.net DFT (Density Functional Theory) studies support these findings, suggesting that isochromans scavenge free radicals primarily through hydrogen atom transfer from their hydroxyl groups. nih.gov

| Compound | Key Structural Feature | DPPH Radical Scavenging (EC₅₀, µM) | Superoxide Scavenging (EC₅₀, µM) | Peroxynitrite Scavenging (EC₂₅, µM) | Reference |

|---|---|---|---|---|---|

| ISO-4 | Four OH groups | 10.3 | 34.3 | 23.0 | researchgate.net |

| ISO-3 | Three OH groups (natural) | 22.4 | 84.0 | >25 | researchgate.net |

| ISO-2 | Two OH groups | 25.1 | 91.8 | >25 | researchgate.net |

| ISO-0 | Fully methoxylated | Inactive | Inactive | >25 | researchgate.net |

Another study focusing on 4-acyl isochroman-1,3-diones found that derivatives with electron-withdrawing groups, such as cyano or nitro groups, exhibited the strongest DPPH radical scavenging activity. isca.me

Isochroman derivatives have been shown to exert anti-inflammatory effects by modulating key enzymes and signaling pathways involved in the inflammatory response.

A notable example is the fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM). In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, DMHM was found to suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). researchgate.net This was achieved by inhibiting the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Further investigation revealed that DMHM's mechanism involves the suppression of the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK signaling pathways. researchgate.net

Similarly, 1-phenyl-6,7-dihydroxy-isochroman was shown to inhibit the production of prostanoids (thromboxane A₂) and the cytokine TNF-α in human monocytes. researchgate.net Its mechanism involves the inhibition of COX-2 activity and the suppression of NF-κB activation, which in turn leads to the downregulation of COX-2 synthesis. researchgate.net An isochroman polyketide known as salmachroman demonstrated significant dual inhibitory potential against both COX-2 and 5-lipoxygenase (5-LOX). x-mol.net

| Compound | Target Enzyme/Pathway | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) | COX-2, iNOS, NF-κB, JNK MAPK | Suppressed production/expression | RAW264.7, BV2 | researchgate.net |

| 1-phenyl-6,7-dihydroxy-isochroman | COX-2, NF-κB, TNF-α | Inhibited activity and production | Human monocytes | researchgate.net |

| Salmachroman | COX-2, 5-LOX | Dual inhibition (IC₅₀ = 1.29 mM for COX-2) | Enzyme assays | x-mol.net |

Characterization of Antimicrobial Activities against Bacterial and Fungal Strains

Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens. Research has shown that these compounds can exhibit selective and broad-spectrum antimicrobial effects.

Five dihydroisocoumarin derivatives, including 6-methoxy mellein, were isolated from the fungus Penicillium chrysogenum. nih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria. With the exception of one derivative, all exhibited selective antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus licheniformis. nih.gov Notably, a chloro-dihydroisocoumarin derivative demonstrated potent antimicrobial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 5.3 μg/mL. nih.gov

In a separate study, a series of γ-oxa-ε-lactones with methoxy (B1213986) substitutions were synthesized and evaluated for their antimicrobial properties. mdpi.com The derivatives with methoxy groups at the 3' and 4' positions of the B ring showed greater activity against bacteria, while a derivative with a methoxy group at the 7-position of the A ring exhibited higher antifungal activity. mdpi.com This highlights the importance of the methoxy group's position in determining the antimicrobial spectrum.

Further research into novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed that specific substitutions greatly enhanced antimicrobial activity. mdpi.com For instance, a derivative with dimethyl groups at positions 4 and 6 showed the highest potency against E. coli, S. aureus, and C. albicans. mdpi.com

Table 1: Antimicrobial Activity of Selected Methoxy-Substituted Heterocyclic Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| Chloro-dihydroisocoumarin | S. aureus, B. licheniformis | Potent activity with MIC of 1.00 and 0.8 μg/mL respectively. | nih.gov |

| 3' and 4' Methoxy-substituted γ-oxa-ε-lactones | Bacteria | More active towards bacteria. | mdpi.com |

| 7-Methoxy-substituted γ-oxa-ε-lactone | Fungi | Higher antifungal activity. | mdpi.com |

Exploration of Enzyme Inhibition Profiles (e.g., Protease, Acetylcholinesterase, P-glycoprotein)

The inhibitory effects of this compound and its analogues on various enzymes have been a key area of research, particularly in the context of neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are crucial for the management of Alzheimer's disease. mdpi.com Research has explored various heterocyclic compounds, including those with methoxy groups, for their AChE inhibitory potential. nih.govresearchgate.net For example, tacrine-pyrimidone hybrids have been developed as potent dual inhibitors of both AChE and glycogen (B147801) synthase kinase 3 beta (GSK-3β), another target in Alzheimer's disease. researchgate.net The design of these multi-target drugs often incorporates pharmacophores from known inhibitors. mdpi.comresearchgate.net

Other Enzyme Inhibition: The isochroman scaffold is also found in compounds that inhibit other enzymes. For instance, some isochroman derivatives have been shown to inhibit human platelet aggregation by targeting enzymes involved in this process. researchgate.net Mycotoxins with isochroman-like structures are known to be detoxified by various enzymes, indicating an interaction between this chemical class and enzymatic systems. mdpi.com

Receptor Antagonism and Binding Site Analysis (e.g., Neurokinin-1 Receptor)

The neurokinin-1 (NK-1) receptor, which binds substance P, is a significant target for the development of antiemetic and antidepressant drugs. wikipedia.orgnih.gov Several non-peptide NK-1 receptor antagonists have been developed, some of which feature structures that could be related to isochroman derivatives. researchgate.net

The development of NK-1 receptor antagonists has been a major advancement in preventing chemotherapy-induced and postoperative nausea and vomiting. wikipedia.orgnih.gov Aprepitant is a clinically approved NK-1 receptor antagonist, and several other compounds are under investigation. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in designing potent and selective NK-1 antagonists. wikipedia.org For example, compounds with a piperidine (B6355638) ring have shown selectivity for the NK-1 receptor. wikipedia.org

Plant Growth Regulatory Mechanism Studies

Certain this compound derivatives have demonstrated significant effects on plant growth. The parent compound, 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (B1210730), isolated from Penicillium corylophilum, was found to inhibit the growth of etiolated wheat coleoptiles. acs.org

Subsequent studies on synthetic derivatives, including the acetoxy and methoxy analogues, also showed herbicidal activity. acs.org The methyl ether derivative of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman displayed the most potent herbicidal effects on bean, corn, and tobacco plants. acs.org This indicates that modifications to the hydroxyl and methoxy groups can significantly influence the plant growth regulatory activity of these compounds. The mechanism of action is thought to be related to the inhibition of auxin-induced growth. bas.bg

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.

Influence of Substituents on Biological Potency and Selectivity

The type and position of substituents on the isochroman ring system have a profound impact on biological activity.

Antimicrobial Activity: As previously mentioned, the position of a methoxy group on related heterocyclic structures can shift the activity from being primarily antibacterial to antifungal. mdpi.com The addition of a chlorine atom to a dihydroisocoumarin derivative significantly enhanced its antimicrobial potency. nih.gov

Enzyme Inhibition: In the context of AChE inhibitors, the replacement of a phenolic hydroxyl group with a methoxy group can lead to a significant drop or complete loss of biological activity, highlighting the importance of hydrogen bonding capabilities. drugdesign.org

Receptor Binding: For NK-1 receptor antagonists, the presence of specific structural motifs, such as a piperidine ring, is critical for selectivity. wikipedia.org

Plant Growth Regulation: The ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman showed varied herbicidal activity, with the methyl ether being the most potent. acs.org

Table 2: Influence of Substituents on Biological Activity

| Compound Series | Substituent Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| γ-oxa-ε-lactones | Methoxy position on B-ring vs. A-ring | Shift from antibacterial to antifungal activity | mdpi.com |

| Dihydroisocoumarins | Addition of Chlorine | Enhanced antimicrobial potency | nih.gov |

| Pyrazolopyrimidines | Phenolic OH to Methoxy | Complete loss of biological activity | drugdesign.org |

Stereochemical Effects on Biochemical Interactions

The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. In the case of isochroman derivatives, stereochemistry plays a vital role.

The synthesis of isochroman derivatives can lead to different stereoisomers, and their separation and characterization are important for understanding their biological activity. For example, the enantioselective synthesis of isochromans has been achieved using C-H insertion reactions, yielding products with high diastereo- and enantioselectivity. rsc.org

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules, like this compound derivatives, and their biological targets at an atomic level. rsc.orgresearchgate.net These in silico techniques provide critical insights into binding modes, affinities, and the dynamic behavior of ligand-receptor complexes, thereby guiding the design and optimization of new therapeutic agents. researchgate.netpcbiochemres.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. rsc.orgpcbiochemres.com This approach was employed to study the interactions of chalcone (B49325) derivatives, which share structural motifs with isochromans, with targets like Estrogen Receptor α (ERα). mdpi.comnih.gov In one such study, a 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone was investigated. mdpi.comnih.gov The docking results for its derivatives identified key amino acid residues within the ERα binding pocket responsible for interaction, such as Leu346, Thr347, Glu353, and Arg394. mdpi.comnih.gov The analysis revealed that specific functional groups on the ligand form crucial hydrogen bonds and hydrophobic interactions, anchoring the molecule within the active site. For example, the best-performing derivative, HNS10, achieved a binding energy of -12.33 kcal/mol and was found to interact with a host of residues including Leu346, Ala350, Glu353, Arg394, and Leu525. mdpi.comnih.gov Such studies allow for a rational, structure-based design of new derivatives with potentially enhanced potency. rsc.org

Molecular dynamics (MD) simulations complement the static picture provided by docking by simulating the movements of atoms in the ligand-receptor complex over time. researchgate.net MD simulations can reveal the stability of the docked pose, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. researchgate.netmdpi.com For example, MD simulations performed on sirtuin proteins with bound inhibitors helped to explain the isoform selectivity of the compounds by analyzing the ligand's root-mean-square deviation (RMSD) and the stability of its interactions over a 30-nanosecond simulation. mdpi.com In another study on a ZTP riboswitch, MD simulations provided insights into the ligand dissociation process, showing how the ligand exits the binding cavity and how its exit pathway is associated with increased flexibility in specific domains of the RNA target. nih.gov These dynamic insights are crucial for understanding the disconnect that can sometimes be observed between a ligand's binding affinity and its functional activity. nih.gov

The joint use of X-ray/neutron scattering experiments and MD simulations has also been applied to understand the structural organization of molecules like anisole (B1667542) (methoxybenzene), a fundamental component of the this compound structure. uniroma1.it These simulations, using force fields like OPLS-AA, help to validate structural information and understand intermolecular interactions, such as those influenced by methoxy and methyl groups, at an atomistic scale. uniroma1.it This foundational knowledge of how the methoxy group influences local structure and interactions is invaluable for accurately modeling the behavior of more complex this compound derivatives in biological systems.

| Compound Class/Name | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Chalcone Derivative (HNS10) | Estrogen Receptor α (ERα) | -12.33 | Leu346, Thr347, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525 | mdpi.comnih.gov |

| Coumarin Derivative (Compound 7) | VEGFR-2 | -149.893 (cal/mol) | Not specified | pcbiochemres.com |

| Thiazolyl-pyrazole Derivative (10a) | EGFR Kinase | -3.4 | GLN 767, LYS 721, THR 766 | d-nb.info |

| Thiazolyl-pyrazole Derivative (6d) | EGFR Kinase | -3.0 | GLN 767, LYS 721, THR 766 | d-nb.info |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral 6-Methoxy-isochroman Analogues

The biological activity of isochroman (B46142) derivatives is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral this compound analogues is a primary focus of current research. While various strategies for the asymmetric synthesis of the broader isochroman class have been reported, their application and refinement for the specific synthesis of this compound derivatives present an ongoing challenge and a significant opportunity for innovation.

Future advancements are expected to focus on the development of novel catalytic systems that can provide high enantioselectivity and diastereoselectivity in the synthesis of this compound analogues. This includes the design of new chiral ligands for transition metal catalysts, such as those based on rhodium, gold, and copper, which have shown promise in the synthesis of related isochroman structures. mdpi.comnih.gov Organocatalysis, utilizing small chiral organic molecules, also represents a burgeoning field with significant potential for the asymmetric synthesis of these compounds. nih.gov The exploration of biocatalysis, employing enzymes to catalyze key stereoselective transformations, could offer a green and highly efficient alternative to traditional chemical methods.

A key area of development will be the application of these advanced synthetic methods to a wider range of substrates, allowing for the creation of diverse libraries of chiral this compound analogues with varied substitution patterns. This will be crucial for comprehensive structure-activity relationship (SAR) studies and the identification of compounds with optimized biological activity.

Table 1: Overview of Potential Asymmetric Synthesis Strategies for Chiral this compound Analogues

| Catalytic System | Catalyst/Reagent Examples | Potential Advantages |

|---|---|---|

| Transition Metal Catalysis | Rh₂(R-PTAD)₄, Gold(I) complexes, Cu(OTf)₂ with chiral ligands | High efficiency and turnover numbers, potential for high stereoselectivity. mdpi.comnih.gov |

| Organocatalysis | Proline derivatives, Quinidine-based catalysts, Chiral Phosphoric Acids | Metal-free, often milder reaction conditions, high enantioselectivities achievable. nih.gov |

| Biocatalysis | Hydrolases, Oxidoreductases, Lyases | High stereospecificity, environmentally friendly conditions, potential for novel transformations. |

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The isochroman scaffold is recognized for a wide array of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory properties. nih.gov Future research will focus on the development of novel derivatization strategies for the this compound core to enhance its potency and selectivity for specific biological targets. These strategies will be guided by a deeper understanding of the structure-activity relationships (SAR) of isochroman derivatives.

Derivatization efforts are likely to concentrate on several key positions of the this compound scaffold. Modification of the aromatic ring, for instance, by introducing various substituents, could modulate the electronic properties of the molecule and influence its binding affinity to target proteins. Functionalization at the C1 and C3 positions of the isochroman ring has also been shown to be critical for biological activity in related compounds and will be a key area for exploration. The synthesis of hybrid molecules, where the this compound moiety is coupled with other pharmacologically active scaffolds, represents another promising strategy to develop compounds with dual or synergistic activities.

The ultimate goal of these derivatization strategies is to generate a diverse library of this compound analogues for high-throughput screening against a range of biological targets. This will facilitate the identification of lead compounds with improved therapeutic profiles.

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of these reactions is an emerging research avenue that holds significant promise.

Techniques such as in-situ Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide invaluable insights into the kinetics, mechanisms, and pathways of chemical reactions. nih.govnih.govunclineberger.org For instance, in-situ Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the reaction. nih.govmdpi.com NMR spectroscopy, with its ability to provide detailed structural information, can be employed to identify and characterize transient intermediates that are key to understanding the reaction mechanism. nih.govnih.gov The coupling of these spectroscopic techniques with theoretical calculations will further enhance our understanding of the underlying reaction dynamics.

The application of these advanced analytical methods to the study of this compound reactions will enable researchers to gain a deeper understanding of the factors that control stereoselectivity and reactivity, leading to the development of more robust and efficient synthetic protocols.

Computational Design and Virtual Screening for Target-Specific Ligands

Computational approaches, including computer-aided drug design (CADD) and virtual screening, are becoming increasingly integral to the drug discovery process. researchgate.net These in silico methods offer a time- and cost-effective means of identifying and optimizing lead compounds. In the context of this compound, computational design and virtual screening will play a pivotal role in the discovery of target-specific ligands.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies that can be employed. nih.gov In SBDD, the three-dimensional structure of a biological target is used to design or identify molecules that can bind to it with high affinity and selectivity. researchgate.net For this compound, this would involve docking studies of virtual libraries of its analogues into the active sites of known or putative biological targets. LBDD, on the other hand, utilizes the structural information of known active ligands to identify new compounds with similar properties. nih.gov This approach would be valuable in cases where the three-dimensional structure of the target is unknown.

Virtual screening of large chemical databases for compounds containing the this compound scaffold will be a key strategy for identifying novel hits for a variety of therapeutic targets. researchgate.netmdpi.com The use of machine learning and artificial intelligence algorithms will further enhance the predictive power of these computational models, accelerating the discovery of new drug candidates.

Table 2: Computational Approaches for the Design of Target-Specific this compound Ligands

| Computational Method | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net | To identify potential binding modes and affinities of this compound analogues to specific biological targets. |

| Pharmacophore Modeling | Identifies the essential steric and electronic features required for a ligand to interact with a specific target. researchgate.net | To design novel this compound derivatives with improved binding characteristics. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.netmdpi.com | To identify new hit compounds with the this compound scaffold from extensive chemical databases. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of the structure and function of biomolecules. researchgate.net | To study the dynamic interactions between this compound analogues and their biological targets. |

Exploration of Novel Biochemical Targets for Isochroman Scaffolds

The isochroman scaffold has been associated with a broad range of biological activities, suggesting that it may interact with multiple biochemical targets. nih.gov A key future direction will be the systematic exploration of novel biochemical targets for the this compound scaffold to uncover new therapeutic applications.

One promising target that has been identified for isochroman derivatives is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin (B600854) signaling. nih.gov Inhibition of PTP1B is a potential therapeutic strategy for the treatment of type 2 diabetes and obesity. The this compound scaffold could serve as a starting point for the design of potent and selective PTP1B inhibitors.

Other potential biochemical targets for isochroman scaffolds include enzymes and receptors involved in inflammation, cancer, and infectious diseases. The use of chemoproteomics and other target identification technologies will be crucial for elucidating the molecular targets of this compound and its analogues. The identification of novel targets will open up new avenues for the development of isochroman-based therapeutics for a wide range of diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-isochroman, and how should researchers characterize its purity and structure?

- Methodological Answer : The primary synthetic route involves cross-dehydrogenative coupling (CDC) between isochroman derivatives and anisole under metal catalysis (e.g., FeCl₃), as demonstrated by Park et al. . For characterization:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy group positioning and ring structure.

- HPLC (>95% purity threshold) with UV detection at 254 nm.

- Mass spectrometry (HRMS) for exact molecular weight verification.

- Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Q. How should researchers assess the stability of this compound under different experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to temperatures (4°C, 25°C, 40°C), humidity (40-75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Solution-phase stability : Test in DMSO or methanol using UV-Vis spectroscopy (200-400 nm) to detect absorbance shifts indicative of decomposition .

Q. What spectroscopic techniques are most effective in distinguishing this compound from structural analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) to resolve positional isomerism in the isochroman ring.

- IR spectroscopy coupled with DFT calculations to validate methoxy group vibrational modes.

- X-ray crystallography for unambiguous structural assignment, particularly when synthesizing novel derivatives .

Advanced Research Questions

Q. What experimental design principles optimize the yield of this compound in cross-dehydrogenative coupling reactions?

- Methodological Answer :

- Use factorial design to vary catalyst loading (5-20 mol% FeCl₃), solvent polarity (CH₃CN vs. DMF), and temperature (60-100°C).

- Apply response surface methodology (RSM) to identify optimal conditions.

- Perform in situ kinetic studies (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictions between computational predictions and experimental data in this compound reaction mechanisms?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies to differentiate radical vs. ionic pathways.

- Validate DFT-predicted transition states via stereochemical analysis of products.

- Use stopped-flow NMR to capture transient intermediates not observable in standard assays .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardize assays using reference compounds (e.g., IC₅₀ controls for enzyme inhibition).

- Perform meta-analyses of published EC₅₀ values with mixed-effects models to account for inter-lab variability.

- Validate target engagement via orthogonal methods like thermal shift assays or CETSA .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs while minimizing synthetic workload?

- Methodological Answer :

- Use principal component analysis (PCA) to cluster existing analogs by physicochemical properties.

- Synthesize representative compounds from high-variance clusters.

- Apply Bayesian optimization to prioritize synthesis of candidates with predicted high activity .

Data Reporting Guidelines

- Synthetic Data Tables : Include columns for catalyst type, solvent, temperature, yield, and purity (see Park et al. for CDC reaction benchmarks).

- Spectroscopic Data : Report NMR chemical shifts (δ ppm), IR peaks (cm⁻¹), and HRMS m/z values with error margins (<5 ppm).

- Stability Studies : Tabulate degradation rates (%/month) under tested conditions, aligned with ICH guidelines .

Key Considerations for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。